CXCR2 Antagonist Potency: SB-332235 vs. Leading Clinical-Stage CXCR2 Antagonists
SB-332235 inhibits CXCR2 with an IC50 of 7.7 nM in recombinant human CXCR2 binding assays , or 9.3 nM in CHO cell membranes expressing recombinant human receptor . This potency positions SB-332235 as more potent than danirixin (IC50 = 12.5 nM), substantially more potent than reparixin (IC50 = 100 nM), and comparable to navarixin (IC50 = 2.6-3 nM). However, SB-332235 is less potent than AZD5069 (IC50 = 0.79 nM) [1][2][3].
| Evidence Dimension | CXCR2 antagonist potency (IC50) |
|---|---|
| Target Compound Data | 7.7 nM (binding assay); 9.3 nM (CHO cell membranes) |
| Comparator Or Baseline | AZD5069: 0.79 nM; Navarixin: 2.6-3 nM; Danirixin: 12.5 nM; Reparixin: 100 nM |
| Quantified Difference | SB-332235 is 9.7-fold less potent than AZD5069; 1.6-fold less potent than navarixin; 1.6-fold more potent than danirixin; 13-fold more potent than reparixin |
| Conditions | Radioligand binding displacement of CXCL8 to recombinant human CXCR2; CHO cell membranes expressing recombinant human CXCR2 |
Why This Matters
Potency determines effective working concentration in experimental systems—SB-332235's 7.7 nM IC50 enables low-nanomolar dosing in vitro, but users requiring sub-nanomolar potency should evaluate AZD5069 instead.
- [1] Nicholls DJ, et al. Pharmacological characterization of AZD5069, a slowly reversible CXC chemokine receptor 2 antagonist. J Pharmacol Exp Ther. 2015;353(2):340-350. View Source
- [2] Busch-Petersen J, et al. Danirixin: A reversible and selective antagonist of the CXC chemokine receptor 2. J Pharmacol Exp Ther. 2017;362(2):338-346. View Source
- [3] Bertini R, et al. Noncompetitive allosteric inhibitors of the inflammatory chemokine receptors CXCR1 and CXCR2. Proc Natl Acad Sci USA. 2004;101(32):11791-11796. View Source
